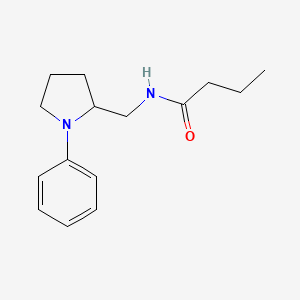

![molecular formula C19H24N4O3 B2453088 1-(3-metoxipropil)-9-metil-4-oxo-N-propil-1,4-dihidropirid[1,2-a]pirrolo[2,3-d]pirimidina-2-carboxamida CAS No. 900869-20-7](/img/structure/B2453088.png)

1-(3-metoxipropil)-9-metil-4-oxo-N-propil-1,4-dihidropirid[1,2-a]pirrolo[2,3-d]pirimidina-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

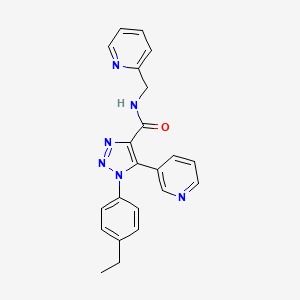

“1-(3-methoxypropyl)-9-methyl-4-oxo-N-propyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a complex organic compound . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of interest in medicinal chemistry due to their wide range of pharmacological activities . The synthesis process often involves the use of readily available alkynones as Michael acceptors, effectively eliminating the need for subsequent oxidation .

Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine core, which is a six-membered ring containing two nitrogen atoms . The structure also includes various functional groups such as a methoxypropyl group, a methyl group, and a carboxamide group .

Chemical Reactions Analysis

Pyrimidines, including this compound, are known to undergo a variety of chemical reactions. For instance, they can participate in reactions involving their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Aplicaciones Científicas De Investigación

- En un estudio reciente, nuevos derivados de tiazolopirimidina (incluido este compuesto) fueron evaluados contra líneas celulares de cáncer humano y células de leucemia linfocítica crónica primaria (LLC). El compuesto 16 exhibió una excelente actividad anticancerígena al inducir la apoptosis e inhibir las enzimas CDK .

Actividad Anticancerígena

Mecanismo De Acción

Target of Action

It is known that pyrrolo[1,2-a]pyrimidines, a class of compounds to which this molecule belongs, have been studied for their potential as kinase inhibitors .

Mode of Action

Pyrrolo[1,2-a]pyrimidines are known to interact with their targets, potentially inhibiting their function . The specific interactions and resulting changes would depend on the exact target and the compound’s structure.

Biochemical Pathways

The affected biochemical pathways would depend on the specific targets of the compound. As potential kinase inhibitors, pyrrolo[1,2-a]pyrimidines could affect a variety of cellular processes, including signal transduction pathways, cell cycle regulation, and others .

Pharmacokinetics

A related pyrrolo[2,3-d]pyrimidine demonstrated acceptable pharmacokinetic characteristics when administered orally, with a tmax of 028 h, t1/2 of 408 h, and Cmax of 2173 ng/mL .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As potential kinase inhibitors, pyrrolo[1,2-a]pyrimidines could potentially inhibit cell proliferation, induce apoptosis, or affect other cellular processes .

Direcciones Futuras

Pyrimidines, including this compound, have shown promise in various areas of medicinal chemistry due to their wide range of pharmacological activities . Future research could focus on further exploring the therapeutic potential of this compound and developing more potent and efficacious drugs with a pyrimidine scaffold .

Propiedades

IUPAC Name |

6-(3-methoxypropyl)-10-methyl-2-oxo-N-propyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3/c1-4-8-20-18(24)15-12-14-17(22(15)10-6-11-26-3)21-16-13(2)7-5-9-23(16)19(14)25/h5,7,9,12H,4,6,8,10-11H2,1-3H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COACGFJRMIQRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC2=C(N1CCCOC)N=C3C(=CC=CN3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B2453005.png)

![4-cyano-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2453012.png)

![1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2453013.png)

![4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2453014.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)

![(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(4-ethylphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2453017.png)

![methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B2453018.png)

![5-nitro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2453027.png)